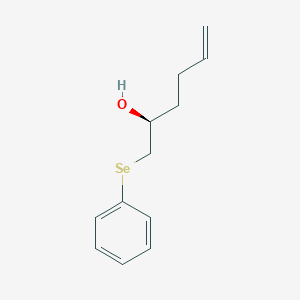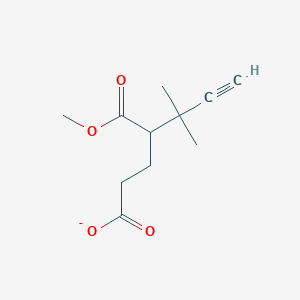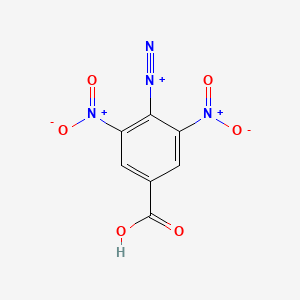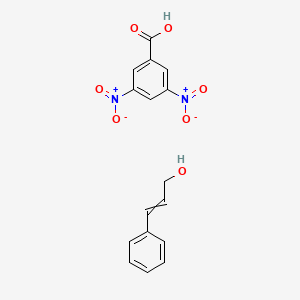![molecular formula C13H24GeO6S3 B12605367 3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid CAS No. 648423-09-0](/img/structure/B12605367.png)
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid is a complex organogermanium compound. It features a germanium atom bonded to a tert-butyl group and two carboxyethylsulfanyl groups, which are further connected to a sulfanylpropanoic acid moiety.
Vorbereitungsmethoden
The synthesis of 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid involves multiple steps. Typically, the synthetic route includes the reaction of germanium tetrachloride with tert-butyl lithium to form the tert-butylgermanium intermediate. This intermediate then undergoes further reactions with 2-carboxyethylsulfanyl groups under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyethylsulfanyl groups to their corresponding alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid exerts its effects involves its interaction with molecular targets through its sulfanyl and carboxyethyl groups. These interactions can influence various biochemical pathways, making the compound useful in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other organogermanium compounds with different substituents. For example:
3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylbutanoic acid: Similar structure but with a butanoic acid moiety.
3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpentanoic acid: Features a pentanoic acid moiety instead of propanoic acid.
The uniqueness of 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
648423-09-0 |
|---|---|
Molekularformel |
C13H24GeO6S3 |
Molekulargewicht |
445.2 g/mol |
IUPAC-Name |
3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H24GeO6S3/c1-13(2,3)14(21-7-4-10(15)16,22-8-5-11(17)18)23-9-6-12(19)20/h4-9H2,1-3H3,(H,15,16)(H,17,18)(H,19,20) |
InChI-Schlüssel |
JEXYJICIXSQHEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Ge](SCCC(=O)O)(SCCC(=O)O)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)


![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)


![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)



